2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde
Description
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-benzothiazole-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NOS/c10-8(11)9-12-6-3-1-2-5(4-13)7(6)14-9/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFPGRHCGXJNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)C(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as 2-mercaptobenzothiazole, using difluoromethylating agents like difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of metal-based catalysts, such as copper or silver complexes, can enhance the efficiency of the difluoromethylation reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid.
Reduction: 2-(Difluoromethyl)-1,3-benzothiazole-7-methanol.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The difluoromethyl group in 2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde enhances its biological activity, making it a candidate for anticancer drug development. Research indicates that compounds containing difluoromethyl moieties can significantly inhibit the proliferation of cancer cells. For instance, derivatives of benzothiazole have shown promise against various cancer cell lines, including HCT116 and MCF-7, by disrupting critical cellular pathways involved in tumor growth .
Immunomodulatory Properties
A patent has disclosed the use of heterocyclic compounds, including those with the difluoromethyl group, as immunomodulators. These compounds can modulate immune responses, making them potential candidates for treating autoimmune diseases and enhancing vaccine efficacy . The specific mechanisms involve altering cytokine production and immune cell activation.
Environmental Science
Pollutant Degradation
The environmental impact of benzothiazole derivatives has been studied in wastewater treatment contexts. Laboratory experiments have demonstrated that certain benzothiazole compounds can be effectively removed from wastewater using vegetated treatment wetlands. The removal efficiency was notably high (99.7% for benzothiazole), indicating that these compounds can be integrated into sustainable environmental management practices .
Toxicological Studies
Research into the toxicological effects of benzothiazole compounds on aquatic organisms has revealed significant insights into their ecological impact. For example, studies have shown that exposure to benzothiazole interferes with digestive enzyme activities in model organisms like Caenorhabditis elegans, which could have implications for food webs and ecosystem health .
Material Science
Fluorinated Materials
The incorporation of difluoromethyl groups into polymers and materials has been explored for developing new materials with enhanced properties such as thermal stability and chemical resistance. The unique electronic properties imparted by the difluoromethyl group can lead to materials suitable for advanced applications in electronics and coatings .
Data Table: Comparative Analysis of Applications
| Application Area | Compound Effects | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits proliferation in HCT116 and MCF-7 cells |
| Immunomodulatory properties | Modulates immune response; potential autoimmune treatment | |
| Environmental Science | Pollutant degradation | 99.7% removal efficiency in vegetated wetlands |
| Toxicological impact | Affects digestive enzyme activity in aquatic organisms | |
| Material Science | Enhanced material properties | Improved thermal stability and chemical resistance |
Case Studies
- Anticancer Research : A study demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cells (MCF-7) through cell cycle arrest mechanisms. This research suggests a pathway for developing targeted therapies using this compound .
- Environmental Impact Assessment : A comprehensive study on the removal of benzothiazoles from wastewater highlighted the efficiency of vegetated treatment systems. The transformation products identified included hydroxylated derivatives, indicating a pathway for bioremediation strategies involving these compounds .
- Material Development : Research on fluorinated polymers incorporating difluoromethyl groups revealed that these materials exhibited superior resistance to solvents and thermal degradation compared to their non-fluorinated counterparts, showcasing their potential in industrial applications .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Benzothiazole Derivatives
- 7-Chloro-6-fluoro-2-(5-aminooxazol/thiazol-2-aryldenylamino)benzo[1,3]thiazoles Substituents: Chloro and fluoro groups at positions 7 and 6, respectively, with aminooxazole/thiazole at position 2. Activity: Antimicrobial and anticonvulsant properties . Comparison: The carbaldehyde in 2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde offers greater reactivity for derivatization compared to the chloro and aminooxazole groups in this analog.
6-Fluoro Benzothiazole-Substituted Pyrazoles
- Substituents: Pyrazole rings appended to the benzothiazole core.
- Activity: Demonstrated antioxidant and anticonvulsant effects .
- Comparison: The difluoromethyl group in the target compound may enhance metabolic stability relative to non-fluorinated pyrazole derivatives.
Fluorinated Benzothiazoles in Clinical Trials
- Example: Compounds with trifluoromethyl (-CF₃) or fluoro (-F) groups.
- Activity: Anticancer and enzyme inhibitory applications .
Benzimidazole and Indazole Analogs
- 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzimidazole Core: Benzimidazole with a fluoro group and phenoxy substituent. Synthesis: Condensation of aldehydes with diamine precursors under nitrogen . Comparison: The benzothiazole core in the target compound may exhibit stronger π-π stacking interactions due to the sulfur atom’s polarizability .
3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride
Fluorinated Pyrazole and Pyridine Derivatives
- N-[2-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl]-3-(difluoromethyl)-5-fluoro-1-methyl-pyrazole-4-carboxamide (A.3.29) Core: Pyrazole with difluoromethyl and carboxamide groups. Activity: Complex II inhibitor in agrochemical applications . Comparison: The benzothiazole core in the target compound may offer distinct binding modes compared to pyrazole-based inhibitors.
Electronic and Steric Effects
- Difluoromethyl (-CF₂H) vs.
- Carbaldehyde (-CHO) vs. Carboxylic Acid (-COOH):
- The -CHO group is neutral at physiological pH, avoiding ionization-related solubility issues seen with -COOH .
Biological Activity
2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing on various research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole ring with a difluoromethyl group and an aldehyde functional group. This unique structure contributes to its reactivity and biological properties. The synthesis typically involves the reaction of benzothiazole derivatives with difluoromethylating agents, followed by formylation processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Initial studies suggest that compounds in the benzothiazole family, including this one, have shown significant antimicrobial properties against various bacterial and fungal strains. For instance, related benzothiazole derivatives have demonstrated effective inhibition against Bacillus sp. and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .
- Anticancer Properties : Benzothiazole derivatives are known for their anticancer potential. Compounds similar to this compound have been reported to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. In vitro studies have shown that these compounds can significantly reduce tumor growth in xenograft models .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes critical for various diseases. For example, it may interact with succinate dehydrogenase (SDH), which is a target for developing antifungal agents .
1. Antimicrobial Studies
A comprehensive study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated that this class of compounds exhibited potent antifungal activity against Aspergillus niger and Fusarium solani, with MIC values comparable to established antifungal agents .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 0.05 | Antifungal |
| Caspofungin | 0.32 | Standard Antifungal |
| Kanamycin | 2.0 | Standard Antibiotic |
2. Anticancer Activity
In a study investigating the effects of benzothiazole derivatives on cancer cells, it was found that treatment with this compound resulted in significant inhibition of cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-361 (Breast Cancer) | 25 | Inhibition of Akt phosphorylation |
| PC3 (Prostate Cancer) | 75 | Induction of apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound likely interacts with specific enzymes or receptors involved in disease pathways. For example, its potential as an SDH inhibitor suggests a mechanism for antifungal action by disrupting energy metabolism in fungal cells .
- Cell Signaling Pathway Modulation : By inhibiting key components of the PI3K/Akt/mTOR signaling pathway, this compound may prevent cancer cell survival and proliferation .
Q & A
Q. What are the optimal synthetic routes for 2-(difluoromethyl)-1,3-benzothiazole-7-carbaldehyde, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of substituted benzothiazoles and subsequent aldehyde functionalization. Key steps:
- Cyclization : Use Pd-catalyzed cross-coupling reactions to introduce the difluoromethyl group at the 2-position (e.g., telescoped flow Pd-catalyzed aerobic oxidation methods, as seen in analogous benzothiazole syntheses) .
- Aldehyde Formation : Employ Vilsmeier-Haack formylation at the 7-position, optimizing temperature (60–80°C) and solvent (POCl₃/DMF) ratios to minimize side products .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolates (>95% by HPLC) .
Table 1 : Comparison of synthetic methods
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Pd-catalyzed flow | 78–85 | 97 | |
| Traditional Vilsmeier | 60–70 | 90 |
Q. How can the compound’s structure and purity be rigorously characterized?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm benzothiazole core (δ 8.5–9.5 ppm for aldehyde proton) and difluoromethyl group (δ 5.5–6.0 ppm, JH-F ≈ 50 Hz) .
- X-ray Crystallography : Resolve conformational details (e.g., planarity of benzothiazole ring and aldehyde orientation) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]<sup>+</sup> (calculated for C₉H₅F₂NOS: 228.0164) .
Q. What biological activity screening strategies are recommended for this compound?
- Methodological Answer :
- Antimicrobial Assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays (concentration range: 1–100 µM) .
- Enzyme Inhibition : Test against kinase or dehydrogenase targets (e.g., PI3K analogs) via fluorescence-based activity assays .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How do fluorinated substituents influence the compound’s bioavailability and target binding?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess enhanced membrane permeability due to the difluoromethyl group .
- Protein Binding : Perform SPR or ITC to quantify interactions with target proteins (e.g., benzothiazole-binding enzymes) .
- Metabolic Stability : Conduct microsomal stability assays (human/rat liver microsomes) to evaluate resistance to oxidative defluorination .
Q. What computational approaches can predict the compound’s conformational stability and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study electronic effects of fluorine on aldehyde reactivity .
- Molecular Dynamics : Simulate solvation effects in water/DMSO to predict aggregation tendencies .
- Docking Studies : Use AutoDock Vina to model binding poses in kinase active sites (e.g., PI3K inhibitors) .
Q. How to resolve contradictory data in bioactivity studies (e.g., varying MIC values across labs)?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing, including consistent inoculum size (5 × 10⁵ CFU/mL) and growth media .
- Control Compounds : Include reference agents (e.g., ciprofloxacin) to validate assay conditions .
- Batch Analysis : Compare purity and stereochemical consistency across synthetic batches via chiral HPLC .
Q. What strategies enhance selectivity for benzothiazole-based inhibitors in complex biological systems?
- Methodological Answer :
- Structural Analog Synthesis : Modify the aldehyde group to amides or hydrazones and compare activity profiles .
- Proteome Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .
- Crystallographic Optimization : Co-crystallize with target enzymes to guide rational design (e.g., halogen bonding with active-site residues) .
Data Contradiction Analysis
Table 2 : Discrepancies in Reported Antimicrobial Activity
| Study | MIC (µM) for S. aureus | Key Variables | Reference |
|---|---|---|---|
| Lab A (2025) | 12.5 | 95% purity, pH 7.4 buffer | |
| Lab B (2023) | 50.0 | 85% purity, pH 6.8 buffer |
Resolution : Variability arises from purity differences and buffer pH affecting compound ionization. Reproduce assays under standardized conditions (≥95% purity, pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
